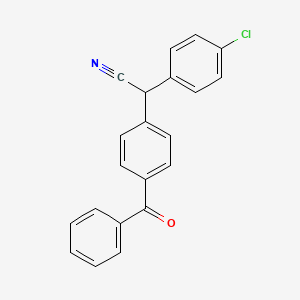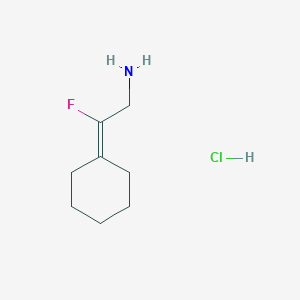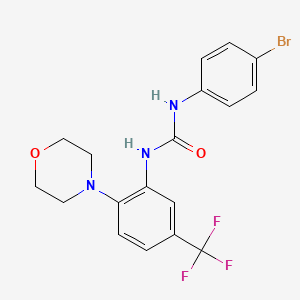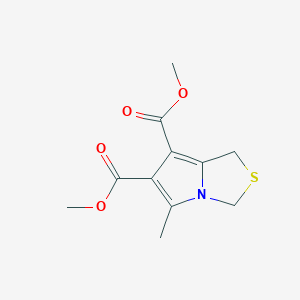![molecular formula C15H17N3O4 B2649767 4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid CAS No. 2248346-77-0](/img/structure/B2649767.png)
4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid, also known as ZD1839 or Gefitinib, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s by AstraZeneca and has since gained attention as a potential cancer treatment.
Mecanismo De Acción
Gefitinib works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.
Biochemical and Physiological Effects
Gefitinib has been shown to have a number of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects on cancer cells, it has been shown to inhibit angiogenesis and metastasis. It has also been shown to have immunomodulatory effects, enhancing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Gefitinib in lab experiments is its specificity for EGFR tyrosine kinase. This allows for targeted inhibition of EGFR signaling pathways without affecting other signaling pathways. However, one limitation is that Gefitinib resistance can develop over time, which may limit its long-term effectiveness in cancer treatment.
Direcciones Futuras
There are several future directions for research on Gefitinib. One area of focus is the development of combination therapies that can enhance the effectiveness of Gefitinib and overcome resistance. Another area of focus is the identification of biomarkers that can predict response to Gefitinib and guide treatment decisions. Additionally, there is ongoing research on the use of Gefitinib in combination with immunotherapies, such as checkpoint inhibitors, to enhance anti-tumor immune responses.
Métodos De Síntesis
Gefitinib is synthesized through a multi-step process that involves the reaction of 4-chloroquinazoline with 2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-1,3-dioxolane to form 4-(2-oxo-1-pyrrolidinyl)-quinazoline-7-carboxylic acid. This intermediate is then reacted with methyl isocyanate to form 4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
Gefitinib has been extensively studied for its potential in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, particularly in non-small cell lung cancer (NSCLC) patients with EGFR mutations. It has also shown promise in the treatment of other types of cancer, including breast, colon, and pancreatic cancer.
Propiedades
IUPAC Name |
4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-15(2,3)22-14(21)18(4)12-10-6-5-9(13(19)20)7-11(10)16-8-17-12/h5-8H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHRUQHDCCZLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=NC2=C1C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Tert-butoxy)carbonyl](methyl)amino}quinazoline-7-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

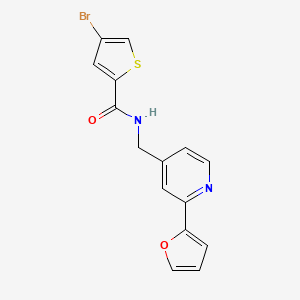
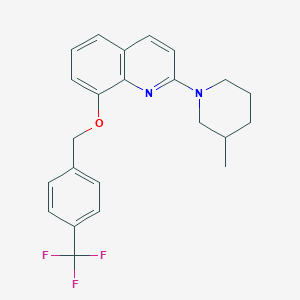
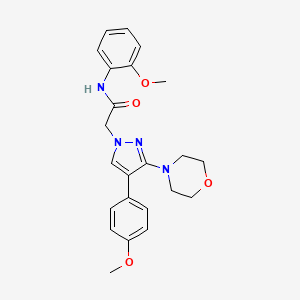
![4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid](/img/structure/B2649691.png)
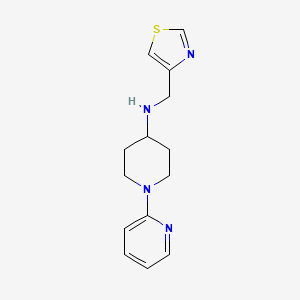

![4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2649696.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2649698.png)


